3-{[(4-Dodecylphenyl)methyl]amino}phenol
Description
3-{[(4-Dodecylphenyl)methyl]amino}phenol is a phenolic compound featuring a dodecyl (C12H25) alkyl chain attached to a phenyl ring, which is further connected via a methylene bridge to an amino group substituted at the meta position of the phenol core. Its molecular formula is C25H37NO, with a molecular weight of 367.57 g/mol .
Properties
CAS No. |
63966-10-9 |
|---|---|
Molecular Formula |
C25H37NO |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
3-[(4-dodecylphenyl)methylamino]phenol |
InChI |
InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-22-16-18-23(19-17-22)21-26-24-14-12-15-25(27)20-24/h12,14-20,26-27H,2-11,13,21H2,1H3 |
InChI Key |
NQFHZATUZBEBFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CNC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Dodecylphenyl)methyl]amino}phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a dodecylphenylmethylamine is reacted with a phenol derivative under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Dodecylphenyl)methyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-{[(4-Dodecylphenyl)methyl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of 3-{[(4-Dodecylphenyl)methyl]amino}phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amine group can form ionic or covalent bonds with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
- Lipophilicity : The dodecyl chain in the target compound drastically increases its LogP (~8.2) compared to analogs with methyl (~2.5) or methoxy (~2.1) groups. This makes it suitable for lipid-rich environments .
- Solubility: The nitro group in 3-{[(3-nitrophenyl)methyl]amino}phenol enhances solubility in polar aprotic solvents (e.g., DMSO) due to its electron-withdrawing nature, whereas the dodecyl chain reduces aqueous solubility .
- Steric Effects : The bulky dodecyl group may hinder reactivity in electrophilic substitution reactions compared to smaller substituents like methyl or methoxy .
Functional Groups and Reactivity
- Amino-Phenol Core: All compounds share this motif, enabling hydrogen bonding and coordination chemistry.
- Electron-Donating vs. Withdrawing Groups: The dodecyl and methoxy groups are electron-donating, activating the phenol ring toward electrophilic attack. The nitro group (in 3-nitrophenyl analog) deactivates the ring, directing reactivity to specific positions .
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